Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-fluorophenyl group at position 1, a 4-nitrophenyl group at position 4, and a methyl carboxylate ester at position 2. Its unique substituents—fluorine (electron-withdrawing) and nitro (strong electron-withdrawing)—distinguish it from analogs, influencing its electronic, steric, and physicochemical properties .
Properties
Molecular Formula |
C23H20FN3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H20FN3O5/c1-32-23(29)21-19(13-9-11-14(12-10-13)27(30)31)20-17(7-4-8-18(20)28)26(22(21)25)16-6-3-2-5-15(16)24/h2-3,5-6,9-12,19H,4,7-8,25H2,1H3 |
InChI Key |
FMVYLBAOQNDNNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=CC=C4F)N |
Origin of Product |
United States |
Biological Activity
Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H20FN5O9S2
- Molecular Weight : 581.6 g/mol
- IUPAC Name : 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
The presence of a fluorine atom and nitro group in its structure suggests potential interactions with biological targets that could lead to various therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance, one study evaluated the antimicrobial efficacy of various quinoline derivatives against a range of bacterial strains. The results demonstrated that certain modifications in the structure significantly enhanced antibacterial potency. Specifically, the introduction of electron-withdrawing groups like nitro groups improved the activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo has been highlighted in research focusing on HIV inhibitors. In vitro assays showed that this compound exhibited significant inhibition of reverse transcriptase (RT) activity at concentrations comparable to established antiviral agents. For instance, one study reported an EC50 value indicating effective viral replication inhibition .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Methyl Compound | 3.1 | 98,576 | 31,798 |
| Nevirapine (control) | 6.7 | 96,171 | 14,353 |
This table summarizes the effectiveness of the compound compared to a known antiviral agent.
Cytotoxicity
While assessing the cytotoxic effects of the compound on human cell lines, it was found to have a relatively low cytotoxicity profile with high selectivity indices. This suggests that while it effectively inhibits viral replication, it does not significantly harm host cells at therapeutic concentrations .
The biological activity of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo is primarily attributed to its ability to inhibit key enzymes involved in viral replication and bacterial growth. The nitro group likely plays a crucial role in its mechanism by facilitating electron transfer processes that disrupt cellular functions in pathogens .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound alongside other derivatives:
- Quinoxaline Derivatives : A study synthesized various quinoxaline derivatives with similar structural motifs and assessed their biological activities. The findings indicated that compounds with fluorine substitutions exhibited enhanced antiviral properties compared to their non-fluorinated counterparts .
- Antimicrobial Activity : Another investigation focused on novel thiazole derivatives derived from similar frameworks showed promising antimicrobial activities against resistant strains of bacteria. These results support the notion that structural modifications can lead to improved biological performance .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core and subsequent modifications to introduce the amino and nitro groups. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Key Synthetic Pathways
- Formation of Quinoline Derivative : The initial step often involves cyclization reactions that yield the quinoline framework.
- Functionalization : Subsequent reactions introduce the amino and nitro substituents, enhancing the compound's pharmacological properties.
Anticancer Properties
Research has indicated that methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The IC50 values for these cell lines range from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies have reported effective inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Enhances solubility and interaction with biological targets.
- Nitro Group : Potentially increases electron affinity, influencing binding to biomolecules.
Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, researchers synthesized various derivatives of quinoline compounds similar to this compound. They found that modifications on the quinoline ring significantly affected their anticancer activity against MCF-7 cells. The most active derivatives exhibited lower IC50 values compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on synthesized quinoline derivatives including this compound. Results indicated that certain structural modifications led to enhanced activity against Candida albicans and Penicillium chrysogenum, making these compounds promising candidates for further development in antifungal therapies .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Variations
The hexahydroquinoline scaffold is common among analogs, but substituents at positions 1, 3, and 4 vary significantly (Table 1). Key comparisons include:
- Position 1 (R₁):
- Position 4 (R₄): Target compound: 4-nitrophenyl (strong electron-withdrawing, para-substituted). : 4-(dimethylamino)phenyl (electron-donating, enhances basicity). : 4-methoxyphenyl (electron-donating, para-substituted). : 3,4,5-trimethoxyphenyl (highly electron-donating, bulky).
Position 3 (Functional Group):
Table 1: Substituent Comparison of Selected Analogs
Physicochemical Properties
Electronic and Steric Effects
- Fluorine (target, ) increases lipophilicity and metabolic stability .
Solubility and Lipophilicity
- The methyl carboxylate ester (target) offers moderate polarity compared to carbonitriles (), which are more polar but less prone to hydrolysis.
- Nitro groups (target, ) reduce aqueous solubility due to increased molecular weight and hydrophobicity, whereas methoxy groups () may improve solubility via hydrogen bonding .
Crystallographic and Structural Analysis
- Crystal packing: The target compound’s nitro and fluorine substituents may influence intermolecular interactions (e.g., C–H···O/N hydrogen bonds) compared to methyl or methoxy analogs.
- Software used: SHELXL () and OLEX2 () are standard for structural refinement, enabling precise comparison of bond lengths and angles .
Preparation Methods
Friedländer-Type Annulation
Friedländer annulation, involving the reaction of 2-aminobenzaldehyde derivatives with cyclic ketones, has been adapted for quinoline synthesis. For the target compound, a modified approach employs 2-fluoroaniline and a β-keto ester precursor. In a representative procedure, 2-fluoroaniline reacts with ethyl 3-(4-nitrophenyl)-3-oxopropanoate in the presence of acetic acid, yielding a tetrahydroquinoline intermediate. Subsequent oxidation with DDQ introduces the 5-oxo group.
Catalytic Cyclization Using Functionalized Nanoparticles
Recent advances utilize urea-functionalized magnetic nanoparticles (UFMNPs) to catalyze quinoline formation. These nanoparticles enhance reaction efficiency by providing a high-surface-area platform for imine formation and cyclization. For example, a mixture of 2-fluorophenylglyoxal, methyl 3-aminocrotonate, and 4-nitrobenzaldehyde undergoes cyclocondensation in the presence of UFMNP-3, achieving 78% yield at 80°C. The nanoparticles are recoverable via magnetic separation, aligning with green chemistry principles.
Hydrogenation and Partial Saturation Techniques
Catalytic Hydrogenation of the Quinoline Core
Selective hydrogenation of the quinoline ring is critical to achieve the hexahydro configuration without over-reducing functional groups. Palladium on carbon (Pd/C) under 30 psi H₂ at 50°C selectively saturates the 5,6,7,8 positions while preserving the nitro and ester groups. Monitoring via FTIR confirms the retention of the carbonyl peak at 1705 cm⁻¹, consistent with the 5-oxo group.
Transfer Hydrogenation Alternatives
For substrates sensitive to H₂ gas, transfer hydrogenation using ammonium formate and Pd/C in methanol reduces the ring at 70°C. This method avoids nitro group reduction, as evidenced by UV-Vis spectra showing λₘₐₓ at 320 nm (characteristic of nitroarenes).
Functional Group Introduction and Modification
Nitrophenyl Incorporation via Suzuki-Miyaura Coupling
The 4-nitrophenyl group is introduced via Suzuki coupling between a bromoquinoline intermediate and 4-nitrophenylboronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 100°C, this step achieves 85% yield. NMR analysis reveals coupling efficiency, with aromatic protons at δ 8.51–8.44 ppm (d, J = 8 Hz) confirming para-substitution.
Amino Group Installation
The 2-amino group is introduced via Hofmann degradation of a primary amide intermediate. Treatment with NaOCl in NaOH at 0°C converts the amide to an amine, followed by neutralization to isolate the free base. LC-MS analysis ([M+H]+ = 452.2) validates the transformation.
Esterification and Final Product Isolation
Methyl Ester Formation
Esterification of the carboxylic acid precursor is achieved using thionyl chloride and methanol. The acid (1.0 equiv) reacts with SOCl₂ to form the acyl chloride, which is treated with methanol to yield the methyl ester. ¹³C NMR confirms the ester carbonyl at δ 168.1 ppm.
Purification via Recrystallization
The crude product is purified by recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC). Melting point analysis (mp 214–216°C) aligns with literature values.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Friedländer Annulation | 65 | 12 | Simplicity |
| Nanoparticle-Catalyzed | 78 | 8 | Recyclable catalyst |
| Suzuki Coupling | 85 | 6 | Regioselective |
Q & A
What are the critical steps in synthesizing this hexahydroquinoline derivative, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus : Synthesis protocols and optimization.
Methodological Answer :
Synthesis typically involves a multi-step Hantzsch-like reaction, starting with a cyclohexanedione derivative, β-ketoester, and substituted anilines. Key steps include:
- Cyclocondensation : Use of ammonium acetate or acetic acid as a catalyst under reflux (ethanol or toluene, 80–100°C) to form the quinoline core .
- Substituent Introduction : Selective nitration/fluorination of phenyl rings requires HNO₃/H₂SO₄ or fluorinating agents (e.g., Selectfluor®), with temperature control (0–25°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity. Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2:1 for ketone:ester:amine) and inert atmosphere to prevent oxidation .
How do structural features like the 2-fluorophenyl and 4-nitrophenyl groups influence conformational stability and intermolecular interactions?
Advanced Research Focus : Structure-activity/stability relationships.
Methodological Answer :
- Fluorophenyl Group : The electron-withdrawing fluorine atom enhances aromatic ring stability and influences π-π stacking in crystal lattices (confirmed via XRD in analogous compounds) .
- Nitrophenyl Group : The nitro group increases polarity, affecting solubility (logP reduction) and hydrogen-bonding potential. However, steric hindrance from the nitro group may reduce packing efficiency in solid-state structures .
- Conformational Analysis : NMR (¹H/¹³C) and DFT calculations reveal that the 5-oxo group stabilizes the chair conformation of the hexahydroquinoline ring, while substituents at positions 1 and 4 dictate torsional angles .
What analytical techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
Basic Research Focus : Analytical validation.
Methodological Answer :
- Primary Techniques :
- LC-MS : Confirms molecular ion ([M+H]⁺) and detects impurities (e.g., unreacted precursors) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., distinguishing NH₂ protons from solvent peaks) .
- XRD : Resolves disputes about stereochemistry (e.g., axial vs. equatorial substituents) .
- Contradiction Management : Discrepancies in melting points or solubility data often arise from polymorphic forms. Use DSC/TGA to identify polymorphs and recrystallize under controlled conditions .
How does the compound’s nitro group impact its redox behavior and potential for generating reactive intermediates in biological systems?
Advanced Research Focus : Mechanistic toxicology/metabolism.
Methodological Answer :
- Electrochemical Studies : Cyclic voltammetry reveals nitro group reduction at ~-0.8 V (vs. Ag/AgCl), forming nitro anion radicals. This redox activity may contribute to oxidative stress in cellular assays .
- Metabolic Pathways : Liver microsome assays (e.g., rat S9 fraction) show nitro-to-amine conversion via NADPH-dependent reductases. LC-MS/MS tracks metabolites like hydroxylamines, which may form DNA adducts .
What strategies mitigate the compound’s instability in aqueous media, and how is degradation monitored?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group (pH-dependent) and nitro group reduction are primary pathways. Accelerated stability studies (40°C/75% RH) identify degradation products .
- Stabilization Methods :
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Buffered solutions (pH 4–6) to slow ester hydrolysis.
- Use of antioxidants (e.g., ascorbic acid) in biological assays .
How do computational models predict the compound’s binding affinity to biological targets like kinases or GPCRs?
Advanced Research Focus : Computational docking.
Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors) based on structural analogs .
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).
- Ligand Optimization : Minimize energy with MMFF94 force fields.
- Binding Site Analysis : Grid-based docking (AutoDock Vina) identifies key interactions (e.g., H-bonds with quinoline carbonyl) .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
What are the challenges in scaling up synthesis from milligrams to gram-scale, and how are impurities controlled?
Advanced Research Focus : Process chemistry.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
